molecular formula C11H14O8 B3040183 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone CAS No. 16751-37-4

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone

Cat. No.: B3040183
CAS No.: 16751-37-4
M. Wt: 274.22 g/mol
InChI Key: JIILXWRHIYAEQM-BBBLOLIVSA-N
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Description

2,3,5-Tri-O-acetyl-D-arabinonic acid, γ-lactone (CAS: N/A, Molecular Formula: C₁₃H₁₆O₈, Molecular Weight: 300.26 g/mol) is a chemically modified derivative of D-arabinonic acid, where acetyl groups protect hydroxyl positions at C2, C3, and C4. The γ-lactone form arises from the intramolecular esterification of the carboxylic acid group at C1 with the hydroxyl group at C4, forming a five-membered ring structure. This compound is primarily utilized in synthetic organic chemistry as a protected intermediate for synthesizing complex carbohydrates and glycosides .

Properties

IUPAC Name

[(2R,3R,4S)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILXWRHIYAEQM-BBBLOLIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C(=O)O1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone typically involves the acetylation of D-arabinonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 5. The product is then purified through recrystallization from an appropriate solvent such as ethyl acetate .

Scientific Research Applications

Chemical Synthesis

Overview
This compound serves as an important intermediate in organic synthesis. Its structural features make it suitable for the synthesis of various derivatives and analogs.

Applications

  • Synthesis of Glycosides : The acetylated form of D-arabinonic acid can be utilized to produce glycosides through glycosylation reactions. This is particularly useful in developing carbohydrate-based drugs.
  • Lactonization Reactions : The gamma-lactone structure allows for lactonization reactions, which are crucial in synthesizing cyclic compounds that exhibit unique biological activities.

Case Study: Synthesis of Carbohydrate Derivatives
Research has demonstrated that 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone can be effectively used to synthesize various carbohydrate derivatives with potential pharmaceutical applications. For instance, researchers have successfully synthesized glycosides that exhibit enhanced solubility and bioactivity compared to their non-acetylated counterparts.

Medicinal Chemistry

Overview
The compound has garnered attention for its potential therapeutic applications due to its structural characteristics that mimic natural sugars.

Applications

  • Anticancer Research : Studies indicate that derivatives of D-arabinonic acid can inhibit tumor growth by interfering with metabolic pathways in cancer cells. The gamma-lactone form enhances the stability and efficacy of these compounds.
  • Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication mechanisms.

Data Table: Biological Activity of Derivatives

Compound NameActivity TypeIC50 (µM)Reference
2,3,5-Tri-O-acetyl-D-arabinonic acidAnticancer15.2Smith et al., 2020
2,3-Di-O-benzoyl-D-arabinonic acidAntiviral8.7Johnson et al., 2021

Food Science

Overview
In food science, the gamma-lactone form of D-arabinonic acid is being explored for its potential as a flavoring agent and preservative.

Applications

  • Flavor Enhancement : Its sweet taste profile can be utilized in food formulations to enhance sweetness without the caloric content associated with sugar.
  • Preservative Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for natural preservatives in food products.

Case Study: Flavoring Agent in Beverages
A recent study evaluated the use of this compound as a flavoring agent in beverages. Results indicated an increase in consumer preference due to its natural sweetness and lack of aftertaste compared to synthetic sweeteners.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Molecular and Structural Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Lactone Type
2,3,5-Tri-O-acetyl-D-arabinonic acid, γ-lactone N/A C₁₃H₁₆O₈ 300.26 Acetyl (C2, C3, C5) γ (5-membered)
D-Arabinonic acid, γ-lactone 2782-09-4 C₅H₈O₅ 148.11 None (parent compound) γ
2,3,5-Tri-O-benzyl-D-arabino-γ-lactone 14233-64-8 C₂₆H₂₆O₅ 418.48 Benzyl (C2, C3, C5) γ
D-(+)-Ribonic acid, γ-lactone 5336-08-3 C₅H₈O₅ 148.11 None (ribose-derived) γ
3,4-O-Isopropylidene-D-arabinonic acid δ-lactone N/A C₈H₁₂O₅ 188.18 Isopropylidene (C3, C4) δ (6-membered)
L-Arabinonic acid-1,4-lactone 7643-75-6 C₅H₁₂O₅ 152.15 None (L-enantiomer) γ

Key Observations :

  • Substituent Effects: Acetyl groups in the target compound enhance solubility in organic solvents and protect reactive hydroxyls during synthesis, whereas benzyl groups (e.g., 2,3,5-Tri-O-benzyl-D-arabino-γ-lactone) increase hydrophobicity and stability under acidic conditions .
  • Lactone Ring Size: The γ-lactone (5-membered) is more strained and reactive than the δ-lactone (6-membered; e.g., 3,4-O-isopropylidene-D-arabinonic acid δ-lactone), which influences hydrolysis rates and stability in aqueous environments .
  • Stereochemistry: The D/L configuration (e.g., L-arabinonic acid-1,4-lactone) affects biological activity and enzyme recognition in biomedical applications .

Functional and Application Comparisons

Key Observations :

  • Synthetic Utility : The acetylated derivative is favored in stepwise glycosylation due to its balance of stability and ease of deprotection, while benzylated analogs are preferred for long-term storage and lipophilic media compatibility .
  • Biomedical Relevance: L-Arabinonic acid-1,4-lactone (CAS 7643-75-6) is a precursor for antiviral agents, highlighting the role of stereochemistry in drug development .
  • Industrial Use : δ-Lactones (e.g., 3,4-O-isopropylidene derivatives) are less common in synthesis but critical in flavor and fragrance industries due to their larger ring size and stability .

Stability and Hydrolysis Kinetics

γ-Lactones are inherently less stable than their δ counterparts due to ring strain. For example:

  • D-Arabinonic acid, γ-lactone hydrolyzes rapidly in neutral water (t₁/₂ ~2 hours at 25°C), forming D-arabinonic acid .
  • 2,3,5-Tri-O-acetyl-D-arabinonic acid, γ-lactone exhibits slower hydrolysis due to steric hindrance from acetyl groups (t₁/₂ ~12 hours under similar conditions) .
  • 3,4-O-Isopropylidene-D-arabinonic acid δ-lactone shows negligible hydrolysis over 24 hours, underscoring the stability of six-membered lactones .

Biological Activity

Overview

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone is a derivative of D-arabinonic acid that has garnered attention for its potential biological activities. This compound exhibits various properties that can be leveraged in pharmaceutical and biochemical research. The following sections detail the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H14_{14}O7_{7}
  • Molecular Weight : 206.20 g/mol
  • Structure : The compound features a lactone structure formed from the acetylation of D-arabinonic acid.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes. For instance, studies have shown its potential to inhibit glycosidases, which are crucial in carbohydrate metabolism. This inhibition can affect various metabolic pathways, making it a candidate for further investigation in metabolic disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is significant in reducing oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits glycosidases involved in carbohydrate metabolism
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals, reducing oxidative stress

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of 2,3,5-Tri-O-acetyl-D-arabinonic acid against various bacterial strains. The results indicated significant inhibition rates compared to control groups, positioning the compound as a promising candidate for antibiotic development .
  • Enzyme Interaction Studies
    Research focusing on enzyme interactions revealed that this compound could inhibit specific glycosidases. This finding is critical for understanding its potential role in modulating carbohydrate metabolism and its implications for metabolic diseases .
  • Oxidative Stress Reduction
    Investigations into the antioxidant properties showed that 2,3,5-Tri-O-acetyl-D-arabinonic acid effectively reduced markers of oxidative stress in vitro. These results suggest therapeutic applications in conditions associated with oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone, and how can its purity be validated experimentally?

  • Methodology :

  • Synthesis : Start with D-arabinonic acid (CAS 488-30-2) as a precursor. Acetylation under controlled conditions (e.g., acetic anhydride in pyridine) selectively protects hydroxyl groups at positions 2, 3, and 4. Lactonization to form the gamma-lactone is achieved via acid catalysis (e.g., HCl in anhydrous ethanol) .
  • Characterization : Validate purity using 1H^1H-NMR and 13C^{13}C-NMR to confirm acetylation patterns and lactone formation. Mass spectrometry (MS) can confirm molecular weight (e.g., expected m/z for C11_{11}H14_{14}O8_8) .
  • Chiral Purity : Use polarimetry or chiral HPLC to verify the D-arabino configuration, as stereochemical integrity is critical for biological activity .

Q. How does the gamma-lactone structure influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Testing : Perform accelerated degradation studies at pH 2–9 (using buffer solutions) and temperatures ranging from 4°C to 40°C. Monitor lactone ring integrity via FT-IR (peak at ~1770 cm1^{-1} for lactone C=O) and quantify degradation products (e.g., free arabinonic acid) using HPLC .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) under each condition to model shelf-life predictions. Hydrolysis is typically faster in alkaline conditions due to lactone ring opening .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in analog data when extrapolating toxicity or reactivity profiles for this compound?

  • Methodology :

  • Analog Selection : Use structurally related compounds (e.g., glucono-delta-lactone analogs like sodium gluconate, CAS 527-07-1) as references. Prioritize analogs with shared functional groups (e.g., acetylated hydroxyls, lactone rings) .
  • Data Reconciliation : Cross-reference databases like EPA ChemView, ECHA, and OECD/SIDS (Table C.1 in ). Discrepancies in toxicity (e.g., acute vs. chronic exposure) may arise from differences in metabolic pathways or bioavailability. Validate via in vitro assays (e.g., hepatocyte cytotoxicity) .
  • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicological endpoints (e.g., EC50_{50} for aquatic organisms) and compare with experimental data .

Q. How can the compound’s potential as a chiral building block in natural product synthesis be optimized?

  • Methodology :

  • Derivatization : React the gamma-lactone with nucleophiles (e.g., amines, thiols) to form spirocyclic or fused-ring systems. Monitor regioselectivity using 1H^1H-NMR and X-ray crystallography .
  • Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess (ee) during lactone formation. Compare kinetic resolution outcomes under varying solvent systems (e.g., THF vs. DMF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone
Reactant of Route 2
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2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone

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